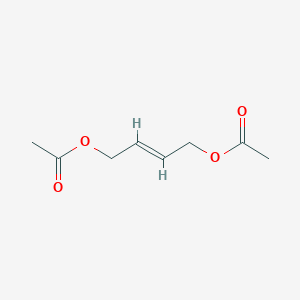

But-2-ene-1,4-diyl diacetate

Overview

Description

Synthesis Analysis

The synthesis of diacetate derivatives, including "But-2-ene-1,4-diyl diacetate," involves versatile procedures that are crucial for preparing precursors to various synthons in organic chemistry. For instance, the synthesis of the diacetate of 4-chloro-2-hydroxymethyl-2-buten-1-ol, which is a precursor to dihydroxyprenyl synthons, highlights the importance of such compounds in the synthesis of prenyl-containing drug metabolites (Cereda, Bellora, & Donetti, 1980).

Molecular Structure Analysis

The molecular structure of "this compound" and related compounds exhibits conformational rigidity, which is a powerful synthetic tool in organic chemistry. This rigidity leads to excellent diastereoselectivity control, making these compounds valuable in the synthesis of biologically interesting molecules (Lence, Castedo, & González‐Bello, 2008).

Chemical Reactions and Properties

The chemical reactions involving "this compound" and its derivatives are highly diastereoselective, as demonstrated by lithium enolate aldol reactions of butane-2,3-diacetal desymmetrized glycolic acid. These reactions afford enantiopure anti-2,3-dihydroxy esters in good yield, showcasing the compound's utility in synthesizing enantiomerically pure substances (Dixon, Ley, Polara, & Sheppard, 2001).

Physical Properties Analysis

The physical properties of "this compound" derivatives, such as solubility and crystallinity, are influenced by their structural rigidity. This rigidity enhances the crystallinity of the products derived from 1,2-diacetals, making them suitable for applications requiring high purity and specific physical characteristics (Ley & Polara, 2007).

Chemical Properties Analysis

The chemical properties of "this compound" are characterized by its reactivity towards various nucleophiles and electrophiles. This reactivity is exemplified by the PPh3-catalyzed annulation of 2-(acetoxymethyl)buta-2,3-dienoates with bisnucleophiles, providing a synthetic method for producing cyclopentene and tetrahydropyridazine derivatives. The acetate group plays a crucial role in forming a 1,4-biselectrophilic intermediate, highlighting the compound's versatility as a building block in organic synthesis (Zhang, Yang, & Tong, 2010).

Scientific Research Applications

Protective Groups in Organic Synthesis

But-2-ene-1,4-diyl diacetate and its related diacetals are commonly employed as protective groups in organic synthesis, particularly for trans-diequatorial-1,2-diols. This application is especially prevalent in carbohydrate chemistry, where the protection of diols as diacetals induces significant conformational rigidity. This rigidity is crucial for achieving excellent diastereoselectivity control in the synthesis of chiral compounds. The chiral information stored in the diacetal backbone has been exploited in synthesizing important building blocks, including glycerate, glycolate, and tartrate diacetal derivatives. The synthetic power of conformational rigidity and the chirality stored in the diacetal backbone is illustrated with recent examples in the synthesis of natural products or biologically interesting compounds (E. Lence, L. Castedo, & C. González‐Bello, 2008).

Versatile Synthetic Intermediates

The structure of 1,2-diacetals, including this compound derivatives, offers a wide array of applications in natural product assembly. Their utility ranges from selective 1,2-diol or alpha-hydroxy acid protection to enantiotopic recognition, desymmetrization methods, and chiral memory applications. Additionally, they are pivotal in reactivity control in oligosaccharide synthesis and serve as templating components, chiral auxiliaries, and building blocks. Compared to their five-ring acetonide counterparts, 1,2-diacetals often provide more stable and crystalline products, facilitating structural assignment during asymmetric synthesis processes (S. Ley & A. Polara, 2007).

Catalysis and Asymmetric Synthesis

This compound derivatives have been utilized in catalysis and asymmetric synthesis, demonstrating their versatility in organic chemistry. One notable application is in the Rhodium-catalyzed double [2 + 2 + 2] cycloaddition, leading to the efficient synthesis of tropos biaryl diphosphine, NU-BIPHEP. This methodology significantly streamlines existing procedures for producing highly efficient catalysts for carbonyl-ene and Diels-Alder reactions. The enantiopure Lewis acid platinum complexes of these diphosphines are highly efficient catalysts, showcasing the utility of this compound derivatives in facilitating asymmetric reductions of ketones with excellent enantioselectivity (S. Doherty et al., 2007).

Mechanism of Action

Target of Action

But-2-ene-1,4-diyl diacetate is a chemical compound with the molecular formula C8H12O4

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a dry environment at a temperature between 2-8°C . .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(E)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18621-75-5 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What is the significance of But-2-ene-1,4-diyl diacetate in olefin metathesis reactions?

A1: this compound serves as a model substrate for studying isomerization reactions catalyzed by Grubbs' catalysts, specifically the second-generation (G2) and Hoveyda-Grubbs (HG2) catalysts []. These reactions are crucial in organic synthesis for rearranging double bonds within a molecule.

Q2: How does Benzotrifluoride (BTF) compare to Dichloromethane (DCM) as a solvent for isomerization reactions involving this compound?

A2: Research indicates that Benzotrifluoride (BTF) is a viable and potentially advantageous alternative to Dichloromethane (DCM) for isomerization reactions of this compound catalyzed by G2 and HG2 catalysts []. The study showed that reactions performed in BTF exhibited significantly faster initial rates compared to DCM, achieving high yields within shorter reaction times []. This finding highlights the potential of BTF as a more environmentally friendly solvent option for olefin metathesis reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)